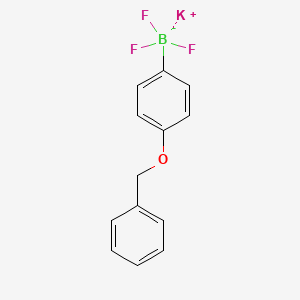

Potassium (4-benzyloxyphenyl)trifluoroborate

Description

Potassium (4-benzyloxyphenyl)trifluoroborate (CAS: 850623-47-1) is a bench-stable organotrifluoroborate salt with the molecular formula C₁₃H₁₁BF₃KO and a molecular weight of 290.13 g/mol . It is widely employed in Suzuki-Miyaura cross-coupling reactions due to its tetracoordinate boron center, which confers superior stability compared to tricoordinate boronic acids. This stability minimizes protodeboronation and oxidation, making it suitable for multi-step syntheses . The 4-benzyloxyphenyl substituent provides an electron-donating group via the benzyloxy moiety, influencing reactivity in coupling reactions. The compound is commercially available with a purity of 95% and is typically stored under inert conditions .

Properties

IUPAC Name |

potassium;trifluoro-(4-phenylmethoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11;/h1-9H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDBNNXIBAIJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635796 | |

| Record name | Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-47-1 | |

| Record name | Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium [4-(benzyloxy)phenyl]trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step sequence involving:

- Halogen-lithium exchange or direct lithiation of the 4-benzyloxyphenyl precursor.

- Reaction with a borate compound to form an organoboron intermediate.

- Conversion of the organoboron intermediate to the potassium organotrifluoroborate salt via reaction with potassium hydrogen fluoride.

These steps can be conducted either as discrete stages or as a telescoped process without isolation of intermediates, enhancing efficiency and yield.

Detailed Stepwise Preparation Methods

Three-Step Process

This classical approach involves:

-

- The hydroxyl group of the 4-benzyloxyphenyl precursor is protected if necessary.

- Halogen-lithium exchange is performed using an organolithium reagent (e.g., n-butyllithium) at low temperatures (typically -78°C to 0°C).

-

- The resulting organolithium intermediate is reacted with a borate compound (e.g., trialkyl borate) to yield an organoboron intermediate.

- The reaction temperature is maintained around -75°C initially and then gradually increased to promote completion.

- Reaction time ranges from 30 minutes to 90 minutes.

Formation of Potassium Trifluoroborate:

- The organoboron intermediate is treated with potassium hydrogen fluoride (KHF2), typically in 3 to 5 equivalents.

- The reaction is conducted at 0 to 25°C for 10 to 60 minutes.

- The reaction mixture is acidified to pH 1 to 4 to facilitate conversion.

- After solvent removal, the product is purified by dissolving in anhydrous solvents (acetone, methanol, ethanol, acetonitrile) and filtration to remove insoluble salts.

This method yields the potassium (4-benzyloxyphenyl)trifluoroborate salt with high purity and good yield without isolating intermediates, streamlining the process.

Two-Step Process

An alternative, more streamlined method involves:

-

- A mixture of the 4-benzyloxyphenyl precursor and the borate compound is reacted simultaneously with an organolithium reagent.

- This forms the organoboron intermediate in situ without isolation.

-

- The intermediate is then reacted with potassium hydrogen fluoride under similar conditions as above.

- Reaction termination and purification follow the same protocol.

This method reduces the number of steps and handling, potentially improving scalability and cost-effectiveness.

Reaction Conditions and Solvents

- Solvents: Anhydrous ethers such as diethyl ether, tetrahydrofuran (THF), or mixtures thereof are preferred for lithiation and borate reactions due to their ability to stabilize organolithium reagents.

- Temperature: Lithiation and borate addition are performed at low temperatures (-78°C to 0°C) to control reactivity and prevent side reactions.

- Potassium Hydrogen Fluoride Reaction: Conducted at mild temperatures (0–25°C) to convert the boronate intermediate to the trifluoroborate salt.

- pH Control: Acidification to pH 1–4 is critical for efficient conversion and product stability.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Lithiation | Organolithium reagent (e.g., n-BuLi) | -78°C to 0°C | 30 min to 1 hour | Protect hydroxyl if required |

| Borate Reaction | Borate compound (e.g., trialkyl borate) | Start at -75°C, then raise | 30–90 minutes | Gradual temperature increase recommended |

| Conversion to K trifluoroborate | Potassium hydrogen fluoride (3-5 eq) | 0–25°C | 10–60 minutes | pH adjusted to 1–4, reaction terminated with water |

| Purification | Anhydrous solvents (acetone, methanol, ethanol, acetonitrile) | Ambient | Until complete dissolution and filtration | Removal of insoluble salts by filtration |

Research Findings and Advantages

- The described methods allow preparation of potassium organotrifluoroborate salts bearing hydroxyl groups, which are otherwise challenging due to potential side reactions.

- The telescoped process without intermediate isolation reduces time, labor, and cost.

- The use of potassium hydrogen fluoride ensures high conversion efficiency to the trifluoroborate salt.

- The compounds prepared are stable, easy to handle, and suitable for various organic synthesis applications, including palladium-catalyzed Suzuki coupling and rhodium-catalyzed addition reactions.

- The methods are scalable and adaptable to industrial synthesis with appropriate solvent and temperature control.

Comparative Notes on Related Compounds

While specific literature on this compound is limited, closely related compounds such as potassium (2-benzyloxyphenyl)trifluoroborate are synthesized via similar routes involving boronic acids and potassium bifluoride. Industrial synthesis often employs continuous-flow chemistry to enhance yield and purity, although this approach is more commonly documented for positional isomers.

Chemical Reactions Analysis

Types of Reactions: Potassium (4-benzyloxyphenyl)trifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used to substitute the trifluoroborate group.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Potassium (4-benzyloxyphenyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals. The general reaction can be summarized as follows:

Where and represent aromatic groups, and is a halogen atom.

Table 1: Reaction Conditions for Suzuki Coupling

| Reaction Component | Description |

|---|---|

| Reagents | This compound, aryl halide |

| Catalyst | Palladium-based catalyst |

| Base | Potassium carbonate or similar |

| Solvent | Alcoholic solvent or aqueous |

| Temperature | Elevated temperatures (60-100°C) |

Medicinal Chemistry

This compound serves as a precursor for the synthesis of biologically active molecules. Its ability to form carbon-carbon bonds makes it an essential building block in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound in synthesizing potential anticancer agents through cross-coupling reactions with various aryl halides. The resulting biaryl compounds exhibit promising biological activity against cancer cell lines.

Material Science

The compound is also used in the development of advanced materials, including polymers and electronic components. Its stability and reactivity allow for the incorporation of functional groups that enhance material properties.

Biochemical Mechanisms

This compound acts as a strong nucleophile, facilitating various biochemical transformations:

- Nucleophilic Substitution : Engaging with electrophiles to form new carbon-carbon bonds.

- Oxidation Reactions : Participating in oxidation processes to convert organotrifluoroborates into phenolic compounds.

The biological role of this compound extends beyond synthetic applications; it also influences cellular processes:

| Property | Description |

|---|---|

| Biological Role | Nucleophile facilitating carbon-carbon bond formation |

| Mechanisms | Nucleophilic substitution, cross-coupling reactions |

| Stability | Stable under inert atmosphere; resistant to degradation |

| Cellular Effects | Modulates gene expression; influences cellular metabolism |

Mechanism of Action

The mechanism by which Potassium (4-benzyloxyphenyl)trifluoroborate exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in cross-coupling reactions, the compound may interact with palladium catalysts to form new carbon-carbon bonds.

Comparison with Similar Compounds

Potassium (3-Benzyloxyphenyl)trifluoroborate (CAS: 329976-73-0)

Potassium Benzyltrifluoroborate (CAS: 216434-82-1)

Potassium (4-(2-Hydroxyethyl)phenyl)trifluoroborate (CAS: 1015082-81-1)

- Structural Difference : A hydroxyl-ethyl substituent replaces the benzyloxy group.

- Reactivity Impact: The hydrophilic hydroxyethyl group may reduce solubility in non-polar solvents, complicating reaction conditions .

Functional Class Comparisons

Acyltrifluoroborates (e.g., Potassium (2-Phenylacetyl)trifluoroborate)

- Stability : Acyltrifluoroborates are less stable than aryl derivatives due to susceptibility to rearrangement and oxidation. For example, acyl derivatives decompose to tertiary alcohols or ketones, whereas 4-benzyloxyphenyltrifluoroborate remains intact under similar conditions .

- Utility : Acyltrifluoroborates are specialized for amide formation with azides, whereas aryltrifluoroborates excel in biaryl synthesis .

Alkenyltrifluoroborates (e.g., Potassium Vinyltrifluoroborate)

- Hybridization : Alkenyltrifluoroborates feature sp²-hybridized boron, enabling stereoselective couplings.

- Reactivity : Vinyltrifluoroborates achieve high yields (70–80%) in couplings with aryl halides but require precise base selection (e.g., Et₃N) to avoid side reactions .

Comparison with Boronic Acids

Stability

- Potassium trifluoroborates resist protodeboronation and oxidation, whereas boronic acids degrade under basic or aqueous conditions. For example, aryl boronic acids generate side products (2–40%) in Suzuki couplings, while trifluoroborates suppress these via controlled hydrolysis to boronic acids in situ .

Reaction Performance

- Yield : Trifluoroborates often outperform boronic acids. For instance, 4-benzyloxyphenyltrifluoroborate achieves >95% yield in optimized Suzuki reactions, whereas its boronic acid counterpart yields variably (55–95%) .

- Conditions : Trifluoroborates require aqueous solvent systems (e.g., THF/H₂O) and KF additives to stabilize reactive intermediates .

Data Tables

Table 1. Physicochemical Properties of Selected Trifluoroborates

Table 2. Suzuki-Miyaura Cross-Coupling Performance

Q & A

Q. What are the standard synthetic routes for preparing potassium (4-benzyloxyphenyl)trifluoroborate?

Methodological Answer: Potassium aryltrifluoroborates are typically synthesized via reaction of the corresponding boronic acid with potassium fluoride (KF) in aqueous or mixed solvent systems. For example:

Dissolve 4-benzyloxyphenylboronic acid in tetrahydrofuran (THF) and add aqueous KF (1.5–2 equiv).

Stir at room temperature for 12–24 hours.

Filter the precipitate, wash with cold THF, and dry under vacuum .

Key considerations: Use anhydrous conditions to avoid hydrolysis and monitor reaction progress via NMR to confirm trifluoroborate formation .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: This reagent participates in palladium-catalyzed couplings with aryl halides (e.g., bromides, chlorides). A typical protocol:

Combine the trifluoroborate (1.2 equiv), aryl halide (1 equiv), Pd catalyst (e.g., Pd(PPh), 2–5 mol%), and a base (e.g., KCO, CsCO) in a solvent system like THF/HO (10:1).

Heat at 60–80°C for 6–12 hours under inert atmosphere.

Extract the product and purify via column chromatography .

Note: Aqueous solvents enhance reactivity by generating reactive boronic acid intermediates in situ .

Q. What purification techniques are recommended for potassium aryltrifluoroborates?

Methodological Answer:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

Q. How does the benzyloxy group influence the compound’s stability?

Methodological Answer: The electron-donating benzyloxy group enhances stability against protodeboronation compared to electron-deficient aryltrifluoroborates. Stability tests:

Monitor NMR in DO at varying pH (4–10).

Observe slower degradation at neutral pH (t > 48 hours) compared to acidic/basic conditions .

Advanced Research Questions

Q. What roles do endogenous boronic acid and fluoride play in Suzuki-Miyaura coupling?

Methodological Answer: During coupling, hydrolysis of the trifluoroborate generates trace boronic acid (R-B(OH)) and fluoride (F). These species:

Activate the catalyst: Fluoride facilitates Pd-O-F bond formation, accelerating oxidative addition.

Suppress side reactions: Fluoride stabilizes Pd intermediates, reducing homocoupling byproducts .

Q. How can reaction conditions be optimized for challenging substrates?

Methodological Answer:

Q. What strategies mitigate protodeboronation during cross-coupling?

Methodological Answer:

Q. Are there alternative coupling reagents beyond palladium catalysts?

Methodological Answer: Emerging systems include:

Q. How does fluorine substitution at the benzyl position affect reactivity?

Methodological Answer: Fluorine increases electrophilicity of the aryl ring, accelerating transmetalation. Comparative studies:

Synthesize 4-fluorobenzyl and 4-benzyloxy analogs.

Measure coupling rates via NMR kinetics (k increases by 2–3x with fluorine) .

Q. What analytical techniques validate the structure of trifluoroborate derivatives?

Methodological Answer:

- NMR: NMR (δ -135 to -145 ppm for BF), NMR (δ 3–5 ppm).

- Mass spectrometry: ESI-MS in negative ion mode confirms [M-K] .

Q. How do solvent polarity and solubility impact reaction efficiency?

Methodological Answer:

Q. How can computational modeling predict coupling outcomes?

Methodological Answer:

Q. How should contradictory data on solvent effects be resolved?

Methodological Answer: Contradictions (e.g., THF/HO vs. toluene/HO) arise from substrate-specific solvation. Resolve via:

Design a DoE (Design of Experiments) matrix varying solvent, base, and temperature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.